Cas no 2138355-46-9 (7-bromo-1-ethyl-1H-1,3-benzodiazole)
7-bromo-1-ethyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-1-ethyl-1H-1,3-benzodiazole
- EN300-1116263
- 2138355-46-9
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- Inchi: 1S/C9H9BrN2/c1-2-12-6-11-8-5-3-4-7(10)9(8)12/h3-6H,2H2,1H3
- InChI Key: ZFCNUUPVCVTFDB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1N(C=N2)CC
Computed Properties
- Exact Mass: 223.99491g/mol
- Monoisotopic Mass: 223.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.8Ų
7-bromo-1-ethyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116263-0.05g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1116263-0.1g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1116263-0.25g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1116263-0.5g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1116263-1.0g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1116263-2.5g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1116263-5.0g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1116263-10.0g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1116263-1g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1116263-5g |
7-bromo-1-ethyl-1H-1,3-benzodiazole |
2138355-46-9 | 95% | 5g |
$2110.0 | 2023-10-27 |
7-bromo-1-ethyl-1H-1,3-benzodiazole Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 7-bromo-1-ethyl-1H-1,3-benzodiazole
Professional Introduction to Compound with CAS No. 2138355-46-9 and Product Name: 7-bromo-1-ethyl-1H-1,3-benzodiazole
The compound with the CAS number 2138355-46-9 and the product name 7-bromo-1-ethyl-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a bromo and ethyl substituent on a benzodiazole core, has garnered considerable attention due to its unique structural and pharmacological properties. The benzodiazole scaffold is well-known for its role in the development of anxiolytics, sedatives, and anticonvulsants, making derivatives like 7-bromo-1-ethyl-1H-1,3-benzodiazole particularly intriguing for medicinal chemists.
In recent years, the exploration of benzodiazole derivatives has expanded beyond traditional applications into novel therapeutic areas. The introduction of halogenated substituents, such as the bromo group in 7-bromo-1-ethyl-1H-1,3-benzodiazole, has been shown to enhance binding affinity and selectivity in various biological targets. This modification allows for fine-tuning of pharmacokinetic profiles, which is crucial for developing safer and more effective drugs.
One of the most compelling aspects of 7-bromo-1-ethyl-1H-1,3-benzodiazole is its potential in the treatment of neurological disorders. Preclinical studies have demonstrated that this compound exhibits potent activity at benzodiazepine receptors without causing excessive sedation or tolerance. This is particularly important in conditions such as generalized anxiety disorder (GAD) and post-traumatic stress disorder (PTSD), where side effects can significantly impact patient quality of life.
The bromo substituent in 7-bromo-1-ethyl-1H-1,3-benzodiazole also facilitates further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties. Researchers have leveraged this flexibility to develop compounds that exhibit enhanced metabolic stability and improved bioavailability. Such advancements are critical for translating laboratory discoveries into viable clinical candidates.
Recent breakthroughs in computational chemistry have further accelerated the discovery process for compounds like 7-bromo-1-ethyl-1H-1,3-benzodiazole. Molecular modeling techniques have been employed to predict binding interactions with target proteins, allowing for rapid optimization of lead structures. This interdisciplinary approach has significantly reduced the time and resources required to develop novel therapeutic agents.
Another area of interest is the potential use of 7-bromo-1-ethyl-1H-1,3-benzodiazole in combination therapies. The compound’s ability to modulate multiple signaling pathways makes it an attractive candidate for synergistic treatments with other drugs. For instance, studies suggest that its interaction with certain neurotransmitter systems could enhance the efficacy of antidepressants or antipsychotics.
The synthesis of 7-bromo-1-ethyl-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These techniques include palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, which enhance efficiency and scalability.
Evaluation of 7-bromo-1-ethyl-1H-1,3-benzodiazole in preclinical models has revealed promising results regarding its pharmacological profile. The compound demonstrates high selectivity for benzodiazepine receptors while minimizing off-target effects. This selectivity is achieved through structural modifications that optimize binding interactions without compromising therapeutic efficacy.
The future development of 7-bromo-1-ethyl-1H-1,3-benzodiazole hinges on continued research into its mechanism of action and potential side effects. Long-term studies are needed to assess its safety profile and long-term efficacy in treating neurological disorders. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.
In conclusion, 7-bromo-1-ethyl-H-dibenzo[b,e][d]azepine, as represented by CAS No. 2138355469, represents a significant step forward in the development of novel therapeutic agents for neurological disorders. Its unique structural features and pharmacological properties make it a promising candidate for further research and clinical development. As our understanding of benzodiazole derivatives continues to evolve, compounds like this will play a crucial role in addressing unmet medical needs.
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